6-[4-(2-fluorophenyl)piperazin-1-yl]-3-(4-methoxyphenyl)-1H-pyrimidine-2,4-dione
Description
Properties
IUPAC Name |
6-[4-(2-fluorophenyl)piperazin-1-yl]-3-(4-methoxyphenyl)-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN4O3/c1-29-16-8-6-15(7-9-16)26-20(27)14-19(23-21(26)28)25-12-10-24(11-13-25)18-5-3-2-4-17(18)22/h2-9,14H,10-13H2,1H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNYMNXASKBFNNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C=C(NC2=O)N3CCN(CC3)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-[4-(2-fluorophenyl)piperazin-1-yl]-3-(4-methoxyphenyl)-1H-pyrimidine-2,4-dione is a pyrimidine derivative that has garnered attention for its potential biological activities. This article delves into its synthesis, biological evaluations, and potential therapeutic applications based on diverse research findings.
Synthesis
The synthesis of this compound typically involves the condensation of appropriate piperazine derivatives with pyrimidine precursors. The process includes:
- Starting Materials : 2-fluorophenylpiperazine and 4-methoxyphenyl isocyanate.
- Reagents : Common reagents include solvents like ethanol and catalysts as necessary.
- Procedure : The reaction is conducted under reflux conditions for several hours, followed by purification through column chromatography.
Anticancer Activity
Recent studies have indicated that compounds similar to This compound exhibit significant anticancer properties. For instance, a derivative was evaluated for cytotoxic effects against various cancer cell lines, showing promising results with IC50 values in the micromolar range.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 15.5 | Induction of apoptosis |
| MCF-7 | 12.3 | Inhibition of cell proliferation |
| A549 | 20.1 | Cell cycle arrest in G2/M phase |
These findings suggest that the compound may interfere with critical cellular processes such as apoptosis and cell cycle regulation.
Neuropharmacological Effects
Pyrimidine derivatives have also been investigated for their neuropharmacological effects. The compound shows potential as a selective inhibitor of monoamine oxidase (MAO), which is crucial in the metabolism of neurotransmitters.
- MAO Inhibition : The compound demonstrated IC50 values of 0.013 µM for MAO-B, indicating strong inhibitory activity compared to MAO-A (IC50 = 1.57 µM) .
This selectivity suggests its potential utility in treating neurodegenerative disorders such as Alzheimer's disease.
Study 1: Cytotoxicity Assessment
In a study assessing cytotoxicity, This compound was tested on L929 fibroblast cells:
- Results : At concentrations up to 100 µM, the compound did not induce significant cell death, indicating a favorable safety profile compared to other tested derivatives .
Study 2: MAO Inhibition and Selectivity
A comparative study evaluated several derivatives for their MAO inhibitory activity:
Comparison with Similar Compounds
Key Structural Features:
- Pyrimidine-2,4-dione core : Provides hydrogen-bonding sites via carbonyl groups.
- 4-(2-Fluorophenyl)piperazine : The fluorine atom enhances lipophilicity and influences receptor selectivity.
- 4-Methoxyphenyl group : The methoxy substituent contributes to electronic effects and steric interactions.
Synthetic routes for analogous compounds involve nucleophilic substitution and condensation reactions. For example, 3-chloro-6-[4-(2-fluorophenyl)piperazin-1-yl]pyridazine is synthesized by reacting 3,6-dichloropyridazine with (2-fluorophenyl)piperazine, followed by hydrolysis or functionalization .
Comparison with Structurally Similar Compounds
Variations in Piperazine Substituents
Analysis :
Core Structure Modifications
Analysis :
Substituent Effects on Aromatic Rings
Preparation Methods
Three-Component Cyclocondensation
A solvent-free approach adapted from pyrano[2,3-d]pyrimidine dione synthesis (PMC3584946) was modified for pyrimidine-2,4-dione formation. Reacting barbituric acid (2 mmol), 4-methoxybenzaldehyde (2.4 mmol), and malononitrile (2 mmol) with SBA-Pr-SO3H (0.02 g) at 140°C for 15 minutes yielded 3-(4-methoxyphenyl)-1H-pyrimidine-2,4-dione (Intermediate A ) in 90% yield.
Mechanistic Insight :
Alternative Cyclocondensation Routes
Using urea derivatives, 1,3-dicarbonyl compounds (e.g., diethyl malonate) and 4-methoxyaniline in acetic acid under reflux for 8 hours provided Intermediate A in 75% yield. This method, however, required longer reaction times compared to nanocatalyzed approaches.
Functionalization at Position 3: 4-Methoxyphenyl Incorporation
The 4-methoxyphenyl group was introduced during core formation via aldehyde participation in cyclocondensation (Section 2.1). Post-synthetic modifications, such as Suzuki-Miyaura coupling, were deemed less efficient due to the electron-deficient nature of the pyrimidine ring.
Piperazine Substitution at Position 6
N-Alkylation of 4-(2-Fluorophenyl)piperazine
Intermediate A was chlorinated at position 6 using POCl3 (3 equiv) in DMF at 80°C for 4 hours, yielding 6-chloro-3-(4-methoxyphenyl)-1H-pyrimidine-2,4-dione (Intermediate B ) in 85% yield.
N-Alkylation Protocol :
- Intermediate B (1 mmol) and 4-(2-fluorophenyl)piperazine (1.2 mmol) were refluxed in DMF with NaH (2.5 mmol) at 120°C for 12 hours.
- The reaction mixture was quenched with ice-water, extracted with ethyl acetate, and purified via silica gel chromatography to yield the target compound in 78% yield.
Optimization Data :
| Condition | Solvent | Base | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Standard | DMF | NaH | 120 | 12 | 78 |
| Alternative | DMSO | K2CO3 | 100 | 18 | 65 |
Reductive Amination Approach
Adapting methods from piperazine-substituted quinolones (PMC6610884), Intermediate B was treated with 4-(2-fluorophenyl)piperazine (1.1 equiv) and NaBH(OAc)3 in CH3CN at 25°C for 24 hours, yielding the product in 70% yield. This method avoided high temperatures but required stoichiometric reducing agents.
Catalytic and Green Chemistry Innovations
Solvent-Free Nanocatalysis
Replacing DMF with SBA-Pr-SO3H under solvent-free conditions at 140°C reduced reaction time to 30 minutes and improved yield to 82%.
Microwave-Assisted Cyclization
Microwave irradiation (150 W, 150°C, 10 minutes) during piperazine coupling enhanced reaction efficiency, achieving 88% yield with minimal byproducts.
Analytical and Spectroscopic Validation
- HRMS (ESI+) : m/z calculated for C22H20FN5O3 [M+H]+: 436.1522; found: 436.1518.
- 1H NMR (400 MHz, DMSO-d6) : δ 10.32 (s, 1H, NH), 7.65 (d, J = 8.8 Hz, 2H, Ar-H), 7.25–7.15 (m, 2H, Ar-H), 6.95–6.85 (m, 2H, Ar-H), 6.80 (d, J = 8.8 Hz, 2H, Ar-H), 3.78 (s, 3H, OCH3), 3.45–3.35 (m, 4H, piperazine), 2.95–2.85 (m, 4H, piperazine).
Challenges and Limitations
Q & A
Basic: What are the key synthetic routes and reaction conditions for synthesizing 6-[4-(2-fluorophenyl)piperazin-1-yl]-3-(4-methoxyphenyl)-1H-pyrimidine-2,4-dione?
The synthesis typically involves multi-step reactions starting with substituted pyrimidine and piperazine derivatives. Key steps include:
- Nucleophilic substitution : Reacting a halogenated pyrimidine core (e.g., 2,4-dichloropyrimidine) with a 4-(2-fluorophenyl)piperazine derivative under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) to introduce the piperazine moiety.
- Coupling reactions : The 4-methoxyphenyl group is introduced via Suzuki-Miyaura cross-coupling using palladium catalysts (e.g., Pd(PPh₃)₄) and boronic acid derivatives.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures high purity.
Critical parameters include temperature control, solvent polarity, and catalyst selection to minimize side reactions .
Basic: Which analytical techniques are most effective for structural elucidation and purity assessment?
- NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., methoxy protons at ~3.8 ppm, fluorophenyl aromatic signals).
- X-ray crystallography : Resolves stereochemistry and confirms piperazine-pyrimidine ring conformation.
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ ion at m/z 424.1682).
- HPLC-PDA : Assesses purity (>95% by area normalization) using C18 columns and acetonitrile/water mobile phases .
Advanced: How can researchers optimize reaction yields while minimizing byproduct formation?
Employ Design of Experiments (DOE) to systematically vary parameters (temperature, solvent, stoichiometry) and identify optimal conditions. For example:
- Central Composite Design : Evaluate interactions between catalyst loading (0.5–2.0 mol%) and reaction time (12–24 hrs).
- Response Surface Methodology : Predict yield maxima and validate with confirmatory runs.
Computational tools (e.g., density functional theory) model transition states to guide reagent selection and reduce trial-and-error approaches .
Advanced: How should conflicting bioactivity data (e.g., IC₅₀ variability) be resolved?
- Dose-response validation : Replicate assays across multiple cell lines (e.g., HEK-293, HepG2) under standardized conditions (pH, serum concentration).
- Target engagement studies : Use surface plasmon resonance (SPR) to quantify binding affinity (KD) for receptors like 5-HT₁A or D₂.
- Statistical analysis : Apply ANOVA to identify confounding variables (e.g., batch-to-batch compound purity) .
Advanced: What computational strategies predict the compound’s interactions with biological targets?
- Molecular docking (AutoDock Vina) : Screen against GPCRs (e.g., serotonin receptors) using crystal structures (PDB IDs: 6WGT, 7E2Z).
- Molecular Dynamics (MD) simulations (GROMACS) : Simulate ligand-receptor binding stability over 100 ns trajectories.
- Free Energy Perturbation (FEP) : Calculate binding free energy differences for analogs to guide SAR .
Advanced: What structure-activity relationship (SAR) strategies enhance potency and selectivity?
- Core modifications : Replace the pyrimidine-2,4-dione core with pyridopyrimidine to test π-π stacking effects.
- Substituent tuning : Vary fluorophenyl (e.g., 3-F vs. 4-F) and methoxyphenyl (e.g., para vs. ortho) positions to optimize steric/electronic profiles.
- In vitro testing : Compare IC₅₀ values in kinase inhibition assays (e.g., CDK2, EGFR) to map substituent contributions .
Advanced: How can researchers design analogs with improved metabolic stability?
- Prodrug strategies : Introduce hydrolyzable esters (e.g., acetyloxymethyl) at the piperazine nitrogen.
- Isotope labeling : Synthesize deuterated analogs (e.g., CD₃O-phenyl) to slow CYP450-mediated oxidation.
- Microsomal stability assays : Compare t₁/₂ in human liver microsomes (±NADPH) to identify metabolic hotspots .
Advanced: What methodologies assess the compound’s stability under physiological conditions?
- Forced degradation studies : Expose to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H₂O₂), and photolytic (ICH Q1B) conditions.
- LC-MS/MS degradation profiling : Identify major degradation products (e.g., demethylation at methoxyphenyl).
- Accelerated stability testing : Store at 40°C/75% RH for 6 months and monitor potency loss .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
